![molecular formula C22H17N3 B14222542 5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine CAS No. 824935-69-5](/img/structure/B14222542.png)
5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine: is a synthetic compound belonging to the indoloquinoline family.
Méthodes De Préparation
The synthesis of 5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine typically involves a multi-step process. One common method includes the annulation reaction of indoles with 2-vinylanilines in the presence of iodine, which facilitates a cascade intermolecular nucleophilic substitution and intramolecular cyclization . Another approach involves the nucleophilic aromatic substitution (S_NAr) reaction of 11-chloroneocryptolepines with an appropriate amine . These methods are designed to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the 11-position of the indoloquinoline skeleton.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine involves its interaction with molecular targets such as DNA and enzymes. It has been shown to inhibit the self-aggregation of amyloid-beta (Aβ) peptides, which is a key factor in the development of Alzheimer’s disease . Additionally, it acts as a potent inhibitor of human cholinesterase, which is crucial for its anticancer and antischistosomal activities .
Comparaison Avec Des Composés Similaires
5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine can be compared to other indoloquinoline derivatives, such as:
Neocryptolepine: Known for its antimalarial and anticancer properties.
6-Methyl congeners: These compounds have similar structures but differ in their biological activities.
The uniqueness of this compound lies in its specific substitutions at the 11-position, which enhance its biological activity and selectivity against certain cancer cell lines .
Propriétés
Numéro CAS |
824935-69-5 |
|---|---|
Formule moléculaire |
C22H17N3 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
5-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-imine |
InChI |
InChI=1S/C22H17N3/c1-25-19-14-8-6-12-17(19)21(23-15-9-3-2-4-10-15)20-16-11-5-7-13-18(16)24-22(20)25/h2-14,24H,1H3 |
Clé InChI |
TUODYPNSPPCXSX-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=NC3=CC=CC=C3)C4=C1NC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14222462.png)
![7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide](/img/structure/B14222469.png)
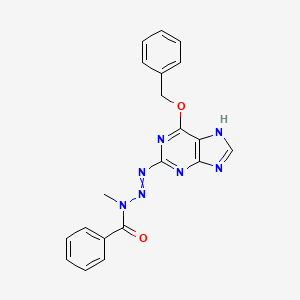
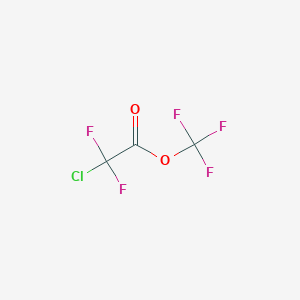
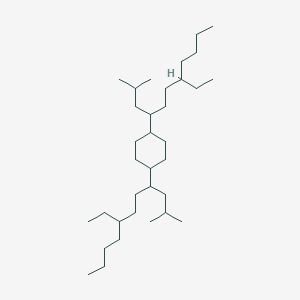
![1H-Indole-6-carboxamide, N-[2-(phenylamino)ethyl]-2-(1H-pyrazol-3-yl)-](/img/structure/B14222497.png)
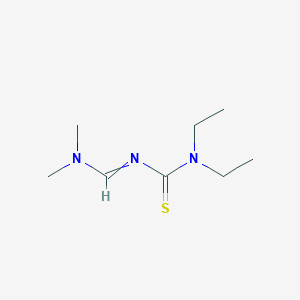
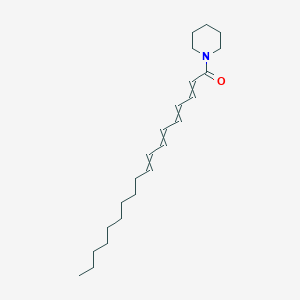
![2-[(Hexadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B14222525.png)
![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine](/img/structure/B14222529.png)
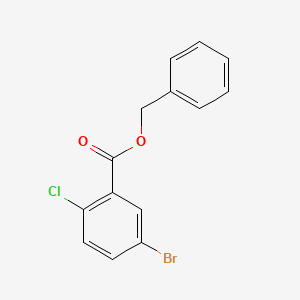
![5-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalene-1,2-diol](/img/structure/B14222539.png)
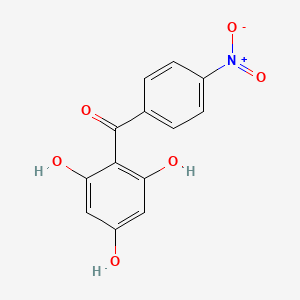
![(1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14222557.png)
